甘诺醇 F

描述

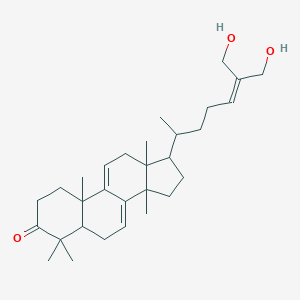

Ganoderiol F is a triterpenoid compound isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. This compound has garnered significant attention due to its potent cytotoxic and antitumor properties. Ganoderiol F is part of a larger family of lanostane-type triterpenoids, which are known for their diverse biological activities.

科学研究应用

Ganoderiol F has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.

Biology: Investigated for its role in modulating cellular pathways and gene expression.

Medicine: Explored for its potential as an anticancer agent, particularly in breast cancer therapy.

Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties.

作用机制

Target of Action

Ganoderiol F primarily targets Cyclin-Dependent Kinases (CDKs) , specifically CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase . Additionally, Ganoderiol F has been found to inhibit the activity of topoisomerases and the human immunodeficiency virus-1 protease .

Mode of Action

Ganoderiol F interacts with its targets to induce changes in cell behavior. It down-regulates the expression of cyclin D, CDK4, CDK6, cyclin E, and CDK2 . This results in the inhibition of cell cycle progression, effectively arresting the cells in the G1 phase . Furthermore, Ganoderiol F up-regulates pro-apoptotic Foxo3 and down-regulates anti-apoptotic c-Myc, Bcl-2, and Bcl-w, leading to apoptosis in human breast cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Ganoderiol F is the cell cycle progression pathway . By inhibiting CDK4/CDK6, Ganoderiol F prevents the progression from the G1 phase to the S phase of the cell cycle . This results in cell cycle arrest and the induction of apoptosis . The compound also affects the MAPK/ERK pathway , leading to the up-regulation of the pro-apoptotic factor Foxo3 .

Pharmacokinetics

The pharmacokinetics of Ganoderiol F in rats has been studied . After intravenous administration at 0.5 mg/kg, the plasma concentrations of Ganoderiol F quickly declined, with elimination half-life values of about 2.4 and 34.8 minutes . After oral administration at doses of 20 and 50 mg/kg, the elimination half-life values were 14.4 and 143.3 minutes, and 18.6 and 114.6 minutes, respectively . The estimated absolute bioavailability of Ganoderiol F in rats was 0.105 .

Result of Action

The primary result of Ganoderiol F’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through the down-regulation of key proteins involved in cell cycle progression and the up-regulation of pro-apoptotic factors . In vivo experiments have shown that Ganoderiol F can inhibit tumor growth .

Action Environment

The action of Ganoderiol F can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, the presence of certain enzymes in the body, such as those found in intestinal bacteria, can metabolize Ganoderiol F, potentially affecting its action . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of Ganoderiol F.

生化分析

Biochemical Properties

Ganoderiol F plays a significant role in biochemical reactions, particularly in the context of cancer biology. It interacts with various enzymes and proteins, including cyclin D, CDK4, CDK6, cyclin E, and CDK2 . These interactions primarily result in the inhibition of cell cycle progression, leading to cell cycle arrest .

Cellular Effects

Ganoderiol F has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, Ganoderiol F has been found to suppress breast cancer cell viability through cell cycle arrest . It down-regulates the expression of cyclin D, CDK4, CDK6, cyclin E, and CDK2, and up-regulates pro-apoptotic Foxo3, leading to apoptosis in human breast cancer cells .

Molecular Mechanism

The molecular mechanism of action of Ganoderiol F involves its binding interactions with biomolecules and changes in gene expression. Ganoderiol F exerts its effects at the molecular level by inhibiting CDK4/CDK6, key enzymes involved in cell cycle progression . This inhibition leads to cell cycle arrest and subsequent apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ganoderiol F change over time. It has been observed that Ganoderiol F-mediated suppression of breast cancer cell viability occurs through cell cycle arrest . The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Ganoderiol F vary with different dosages in animal models. For instance, intraperitoneal administration of Ganoderiol F significantly and dose-dependently suppressed the growth of tumor cells . High doses may lead to toxic or adverse effects .

Metabolic Pathways

Ganoderiol F is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Specifically, Ganoderiol F is metabolized to ganodermatriol by intestinal bacteria .

准备方法

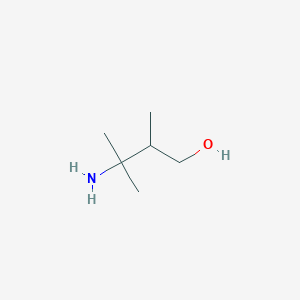

Synthetic Routes and Reaction Conditions: Ganoderiol F can be isolated from Ganoderma lucidum through a series of extraction and purification processes. The typical method involves the following steps:

Extraction: The fruiting bodies of Ganoderma lucidum are dried and powdered. The powder is then subjected to solvent extraction using ethanol or methanol.

Fractionation: The crude extract is fractionated using solvents of varying polarity, such as petroleum ether, ethyl acetate, and n-butanol.

Purification: The fractions are further purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC) and column chromatography, to isolate Ganoderiol F.

Industrial Production Methods: Industrial production of Ganoderiol F involves large-scale cultivation of Ganoderma lucidum, followed by the extraction and purification processes mentioned above. Advances in biotechnological methods, such as submerged fermentation, have also been explored to enhance the yield of Ganoderiol F.

化学反应分析

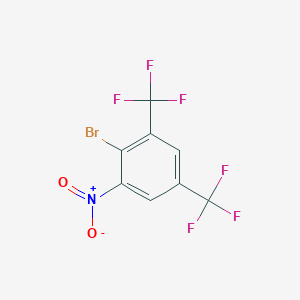

Types of Reactions: Ganoderiol F undergoes various chemical reactions, including:

Oxidation: Ganoderiol F can be oxidized to form ganodermatriol.

Reduction: Reduction reactions can modify the functional groups present in Ganoderiol F.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed:

Oxidation: Ganodermatriol

Reduction: Modified triterpenoids with altered functional groups

Substitution: Derivatives of Ganoderiol F with new functional groups

相似化合物的比较

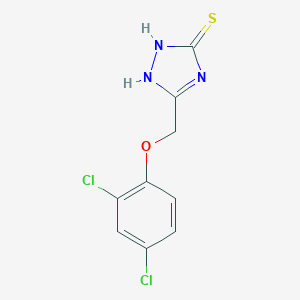

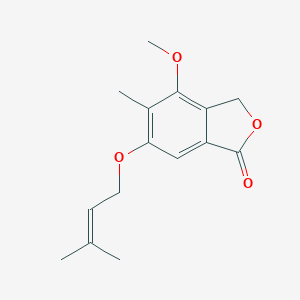

Ganoderiol F is unique among triterpenoids due to its specific molecular structure and biological activities. Similar compounds include:

Ganoderic Acid: Another triterpenoid from Ganoderma lucidum with anticancer and hepatoprotective properties.

Ganodermanontriol: Known for its anti-invasive properties in cancer cells.

Ganoderol B: Exhibits androgen receptor binding and growth inhibition in prostate cancer cells.

属性

IUPAC Name |

17-[7-hydroxy-6-(hydroxymethyl)hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-20(8-7-9-21(18-31)19-32)22-12-16-30(6)24-10-11-25-27(2,3)26(33)14-15-28(25,4)23(24)13-17-29(22,30)5/h9-10,13,20,22,25,31-32H,7-8,11-12,14-19H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGJXXNUVVQEIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ganoderiol F | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

114567-47-4 | |

| Record name | Ganoderiol F | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116 - 120 °C | |

| Record name | Ganoderiol F | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ganoderiol F and where is it found?

A1: Ganoderiol F is a lanostane-type triterpenoid found in the fruiting bodies of the Ganoderma lucidum mushroom, also known as the Reishi mushroom. []

Q2: How does Ganoderiol F exert its anti-cancer effects?

A2: Ganoderiol F has been shown to induce cell cycle arrest and apoptosis in cancer cells. Specifically, it downregulates the expression of cyclin D, CDK4, CDK6, cyclin E, and CDK2, leading to cell cycle arrest in the G1 phase. [] It also upregulates pro-apoptotic Foxo3 and downregulates anti-apoptotic c-Myc, Bcl-2, and Bcl-w, contributing to apoptosis. [] These findings suggest that Ganoderiol F may serve as a potential CDK4/CDK6 inhibitor for breast cancer therapy. []

Q3: Does Ganoderiol F affect multidrug resistance in cancer cells?

A3: Yes, Ganoderiol F has demonstrated the ability to reverse multidrug resistance in human oral epidermoid carcinoma cell line KBv200 to doxorubicin. [] It achieves this by inhibiting the P-glycoprotein transport function, thereby increasing the intracellular accumulation of doxorubicin. [] Interestingly, Ganoderiol F doesn't alter the expression levels of P-glycoprotein. []

Q4: What is the impact of the number of hydroxymethyl groups on the anti-complement activity of Ganoderiol F and related compounds?

A4: Research indicates that increasing the number of hydroxymethyl groups on the side chain of Ganoderiol F and related triterpene alcohols enhances their anti-complement activity against the classical pathway of the complement system. [] This suggests a structure-activity relationship between the number of hydroxymethyl groups and the potency of these compounds as anti-complement agents. []

Q5: Has Ganoderiol F shown activity against human immunodeficiency virus (HIV)?

A5: Yes, Ganoderiol F has demonstrated inhibitory activity against HIV-1 protease with IC50 values ranging from 20 to 40 μM. [] This suggests that it could potentially be developed as an anti-HIV agent. []

Q6: Does Ganoderiol F have any neuroprotective properties?

A6: Yes, Ganoderiol F was identified as one of six Aβ42 fibril disintegrators from Ganoderma lucidum using a ligand fishing method. [] It demonstrated neuroprotective effects by mitigating Aβ42-induced neurotoxicity in vitro and alleviating Aβ42-induced cognitive dysfunction and hippocampus neuron loss in vivo. []

Q7: Are there any computational studies exploring the potential of Ganoderiol F as a drug candidate?

A7: Yes, computational studies have been conducted to investigate the interaction of Ganoderiol F with aspartic protease enzymes of HIV-1 and plasmepsin I, a target for anti-malaria drugs. [, ] Molecular docking simulations revealed that Ganoderiol F exhibits a higher affinity for HIV-1 protease compared to plasmepsin I. [] These findings suggest its potential for development as both an anti-HIV and anti-malaria agent. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide](/img/structure/B176589.png)

![3,7-Dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B176597.png)